

Part 1: The Cornerstone of Structure Elucidation: ^1H NMR Spectroscopy

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Compound of Interest

Compound Name: *3-[(4-Chlorophenyl)thio]-1-propanamine*
CAS No.: 104864-09-7
Cat. No.: B185559

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Proton NMR (^1H NMR) spectroscopy remains the gold standard for the initial structural analysis of most organic molecules. It provides exquisitely detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. For a molecule like **3-[(4-Chlorophenyl)thio]-1-propanamine**, ^1H NMR allows for the complete assignment of its proton skeleton.

Predicted ^1H NMR Spectrum Analysis

While an exact spectrum from a single database is not presented, a highly accurate prediction can be synthesized from established chemical shift principles and data from analogous structural fragments, such as propylamine and chlorophenyl thioethers.^{[1][2]} The spectrum is best understood by dissecting the molecule into its two primary components: the 4-chlorophenyl group and the 3-thio-1-propanamine chain.

Molecular Structure and Proton Labeling

Below is the chemical structure with protons labeled for unambiguous assignment in the subsequent analysis.

Caption: Structure of **3-[(4-Chlorophenyl)thio]-1-propanamine** with proton labels.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Label	Protons	Predicted Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
a/a'	Ar-H	~ 7.28	d	~ 8.5	Aromatic protons ortho to the chlorine atom and meta to the thioether group. Appear as a doublet.
a/a	Ar-H	~ 7.24	d	~ 8.5	Aromatic protons meta to the chlorine atom and ortho to the thioether group. Form an AA'BB' system, often simplified as two doublets.
b	S-CH ₂	~ 2.95	t	~ 7.2	Protons alpha to the electron-withdrawing sulfur atom are deshielded. Coupled to protons (c), resulting in a triplet.

c	C-CH ₂ -C	~ 1.90	quint	~ 7.0	Methylene protons beta to both sulfur and nitrogen are the most shielded in the chain. Coupled to both (b) and (d), appearing as a quintet or multiplet.
d	N-CH ₂	~ 2.80	t	~ 6.8	Protons alpha to the electronegative nitrogen atom are deshielded. Coupled to protons (c), resulting in a triplet.
e	NH ₂	~ 1.5 - 3.0	br s	-	Chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. Disappears

upon D₂O
shake.[3]

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-[(4-Chlorophenyl)thio]-1-propanamine** in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.[4][5][6]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.0 ppm.[1]
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of complex spectra.[7]
- **Validation (D₂O Shake):** To confirm the assignment of the NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The peak assigned to the amine protons will disappear due to proton-deuterium exchange.[3]

Part 2: A Comparative Framework of Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on a multi-technique approach. Below, we compare ¹H NMR with other essential analytical methods for the analysis of **3-[(4-Chlorophenyl)thio]-1-propanamine**.

Workflow: Multi-Technique Structural Validation

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized molecule.

Caption: A typical workflow for the synthesis and characterization of a target compound.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton. It reveals the number of chemically distinct carbon atoms and their electronic environments. For our target molecule, one would expect to see 9 distinct signals corresponding to the 9 carbon atoms in the structure.

Mass Spectrometry (MS)

MS is unparalleled for determining the molecular weight of a compound. For **3-[(4-Chlorophenyl)thio]-1-propanamine** (C₉H₁₂ClNS), the expected monoisotopic mass is approximately 201.04 g/mol. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while fragmentation patterns (MS/MS) can provide further structural information that corroborates NMR data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of a compound. However, for a molecule like this, direct UV detection can be challenging due to the lack of a strong chromophore. The primary amine functionality opens the door to highly sensitive detection via pre-column derivatization.^[8] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to produce highly fluorescent or UV-active derivatives, enabling quantification at very low levels.^{[8][9]}

Experimental Protocol: HPLC with Pre-column Derivatization (Conceptual)

- **Reagent Preparation:** Prepare a solution of OPA and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH ~9.5).
- **Derivatization:** In an autosampler vial, mix the sample solution containing the amine with the OPA reagent solution. The reaction is typically rapid at room temperature.^[8]
- **Chromatography:** Inject the derivatized sample onto a reversed-phase C18 column.

- Elution: Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
- Detection: Monitor the eluent using a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-amine derivative.

Comparative Summary

Table 2: Comparison of Analytical Techniques

Technique	Information Provided	Strengths	Weaknesses for this Molecule
^1H NMR	Detailed proton environment, connectivity (J-coupling), stoichiometry	Unambiguous structure elucidation; non-destructive	Lower sensitivity than MS; requires higher sample amount
^{13}C NMR	Carbon skeleton, number of unique carbons	Complements ^1H NMR for full structural picture	Low natural abundance of ^{13}C requires longer acquisition times
Mass Spec.	Molecular weight, elemental formula (HRMS), fragmentation	Extremely high sensitivity; confirms molecular formula	Isomers are often indistinguishable; provides limited connectivity data
HPLC	Purity assessment, quantification	Excellent for determining purity and quantifying components	Lacks structural information; may require derivatization for sensitive detection of the analyte. ^{[10][11]}
FT-IR	Presence of functional groups (N-H, C-S, Ar-Cl)	Fast and simple; confirms functional groups	Provides limited information on the overall molecular skeleton

Conclusion and Recommendations

For the comprehensive and unambiguous characterization of **3-[(4-Chlorophenyl)thio]-1-propanamine**, a hierarchical and multi-faceted analytical approach is recommended. ^1H NMR spectroscopy serves as the indispensable primary tool, providing the foundational data for structural assignment. Its findings should be corroborated by ^{13}C NMR to confirm the carbon framework and by high-resolution mass spectrometry to validate the elemental composition and molecular weight. Finally, HPLC, likely employing a derivatization strategy, should be used to establish the purity of the final compound with high confidence. This integrated methodology ensures the scientific integrity of the data and provides a self-validating system for structural confirmation, meeting the rigorous standards of chemical and pharmaceutical research.

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